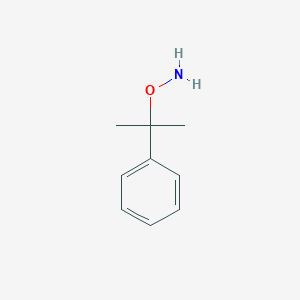
O-(2-phenylpropan-2-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Phenylpropan-2-yl)hydroxylamine is a chemical compound with the molecular formula C9H13NO It is characterized by the presence of a hydroxylamine group attached to a phenylpropan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(2-Phenylpropan-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the base-mediated ring opening of epoxides with acetophenone oxime, followed by cleavage of the oxime with 2,4-dinitrophenylhydrazine in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Phenylpropan-2-yl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides can yield O-arylhydroxylamines .
Aplicaciones Científicas De Investigación
O-(2-Phenylpropan-2-yl)hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of O-(2-Phenylpropan-2-yl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form stable oximes with aldehydes and ketones, which can inhibit enzyme activity by modifying the active site of the enzyme. The specific pathways involved depend on the target enzyme and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-propagylbenzylamine: Used as a monoamine oxidase inhibitor.
Rasagiline: Another monoamine oxidase inhibitor with neuroprotective effects.
Selegiline: Used in the treatment of Parkinson’s disease.
Uniqueness
O-(2-Phenylpropan-2-yl)hydroxylamine is unique due to its specific structural features that allow it to form stable oximes and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in organic synthesis make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
O-(2-phenylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 |
Clave InChI |
FOEUYWGRXCBVHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



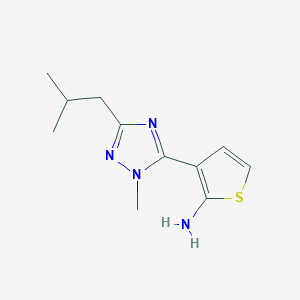


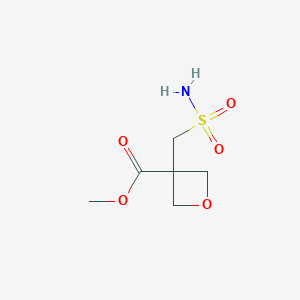

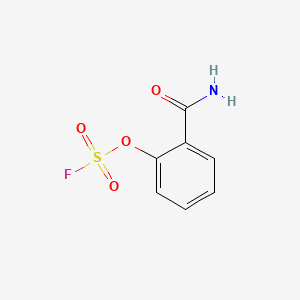
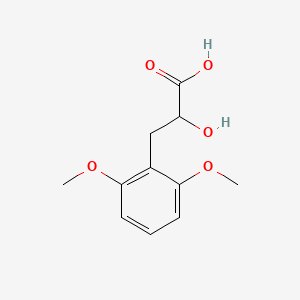


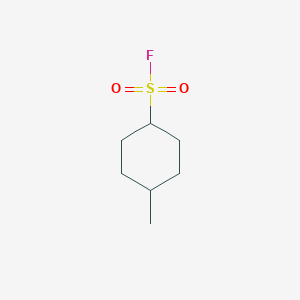
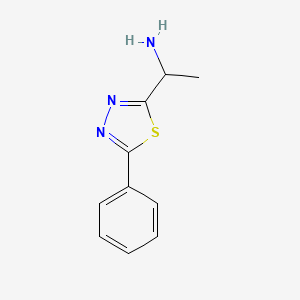
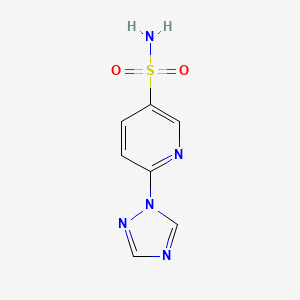
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
